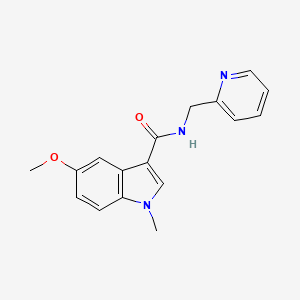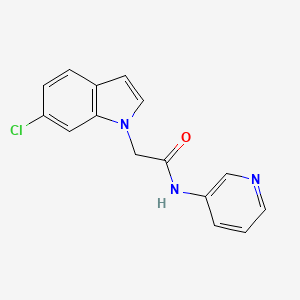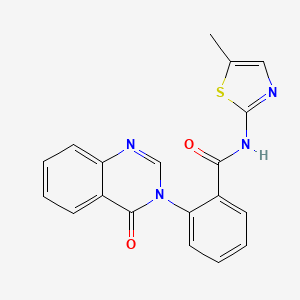
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: is a synthetic organic compound that features a thiazole ring, a quinazolinone moiety, and a benzamide group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Quinazolinone Moiety: The quinazolinone structure can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reaction: The final step involves coupling the thiazole and quinazolinone intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating infections and cancers.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves:
Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells.
Pathways: Inhibiting key biochemical pathways essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: can be compared with other thiazole and quinazolinone derivatives.
Similar Compounds: Thiazole-based antibiotics, quinazolinone-based anticancer agents.
Uniqueness
Structural Uniqueness: The combination of thiazole, quinazolinone, and benzamide groups.
Biological Activity: Potential for unique biological activities due to its distinct structure.
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C19H14N4O2S/c1-12-10-20-19(26-12)22-17(24)14-7-3-5-9-16(14)23-11-21-15-8-4-2-6-13(15)18(23)25/h2-11H,1H3,(H,20,22,24) |
InChI Key |
CBJXSIMXJKDGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


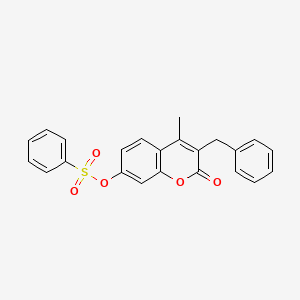
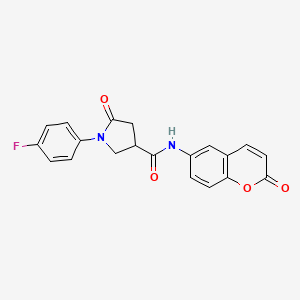
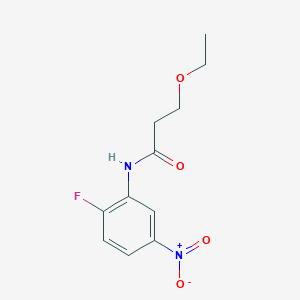
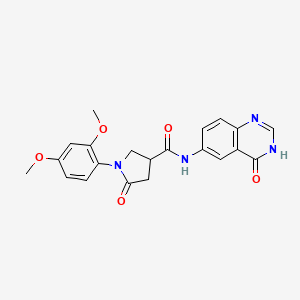
![ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B14937524.png)
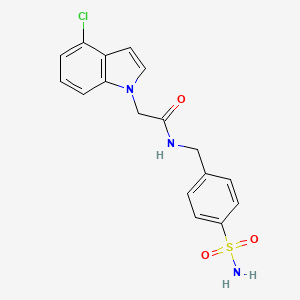
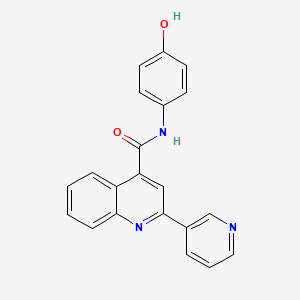
![N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14937549.png)
![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-methioninate](/img/structure/B14937559.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B14937566.png)
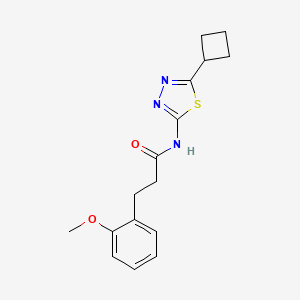
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14937574.png)
